N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide
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Overview
Description
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide is a synthetic organic compound Its structure includes a cyanocyclobutyl group, a dimethylphenyl group, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide typically involves multiple steps:
Formation of the cyanocyclobutyl group: This can be achieved through cyclization reactions involving nitriles and suitable precursors.
Attachment of the dimethylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Formation of the methylacetamide group: This can be done through amidation reactions using acetic acid derivatives and methylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the cyanocyclobutyl ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like hydroxide (OH-) for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds might include other cyanocyclobutyl derivatives or dimethylphenylacetamides. The uniqueness of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide could be highlighted by its specific combination of functional groups, which may confer unique reactivity or biological activity.
List of Similar Compounds
- N-(1-cyanocyclobutyl)-2-phenylacetamide
- N-(1-cyanocyclobutyl)-2-(2,4-dimethylphenyl)-N-methylacetamide
- N-(1-cyanocyclobutyl)-2-(3,5-dimethylphenyl)-N-methylacetamide
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-5-6-13(2)14(9-12)10-15(19)18(3)16(11-17)7-4-8-16/h5-6,9H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFZRLSWCOILMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N(C)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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